(+-)-Normetanephrine

描述

Normetanephrine has been reported in Solanum with data available.

A methylated metabolite of norepinephrine that is excreted in the urine and found in certain tissues. It is a marker for tumors.

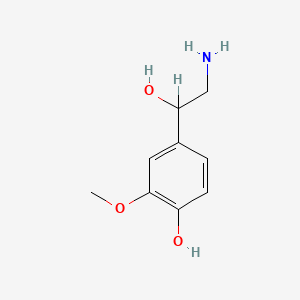

Structure

3D Structure

属性

IUPAC Name |

4-(2-amino-1-hydroxyethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYAYWLBAHXHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861701 | |

| Record name | (+/-)-Normetanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Normetanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97-31-4 | |

| Record name | (±)-Normetanephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Normetanephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Normetanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORMETANEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45DE6B88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Normetanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 °C | |

| Record name | Normetanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Normetanephrine's Function in Neuronal Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Normetanephrine (NMN), a primary metabolite of the neurotransmitter norepinephrine (NE), has long been considered a biologically inactive byproduct of catecholamine metabolism.[1] Its clinical significance has been largely confined to its role as a biomarker for diagnosing catecholamine-secreting tumors, such as pheochromocytoma and paraganglioma.[2][3] However, a deeper understanding of its potential interactions within the complex landscape of neuronal signaling is warranted. This technical guide synthesizes the current knowledge surrounding normetanephrine, delving into its metabolic pathway, its relationship with adrenergic receptors, and its putative, though largely unexplored, role in neuronal signaling. We provide a comprehensive overview of experimental protocols for its quantification and for assessing its receptor binding potential, alongside visualizations of key pathways to facilitate further research in this area.

Introduction: Beyond a Simple Metabolite

Norepinephrine, a cornerstone of the sympathetic nervous system, exerts its myriad effects through interaction with adrenergic receptors.[4] The termination of its signal is as critical as its release and is primarily governed by reuptake into the presynaptic neuron and enzymatic degradation.[5] Two key enzymes are responsible for this degradation: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[6] Normetanephrine is the direct product of the O-methylation of norepinephrine by COMT.[7] While traditionally viewed as inactive, its constant production and structural similarity to norepinephrine raise questions about its potential to interact with the sensitive machinery of neuronal signaling.[1] This guide aims to provide a thorough technical resource for researchers investigating the nuanced roles of normetanephrine.

The Norepinephrine Metabolic Pathway

The metabolic fate of norepinephrine is a crucial aspect of adrenergic signaling. The two primary enzymatic pathways involving COMT and MAO can act sequentially, leading to the formation of various metabolites.

-

O-Methylation by COMT: Norepinephrine released into the synaptic cleft or circulating in the periphery can be taken up by non-neuronal cells where it is metabolized by COMT. This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the meta-hydroxyl group of norepinephrine, yielding normetanephrine.[5]

-

Oxidative Deamination by MAO: Located on the outer mitochondrial membrane of nerve terminals, MAO deaminates norepinephrine to form 3,4-dihydroxyphenylglycol (DHPG).[8]

These pathways are not mutually exclusive. Normetanephrine can be further metabolized by MAO to 3-methoxy-4-hydroxyphenylglycol (MHPG), and DHPG can be acted upon by COMT to also form MHPG.

Normetanephrine and Adrenergic Receptors: A Question of Affinity

Norepinephrine's physiological effects are mediated by its binding to a family of G protein-coupled receptors known as adrenergic receptors, broadly classified into α and β subtypes.[9] Given the structural similarity between norepinephrine and normetanephrine, the possibility of normetanephrine binding to these receptors exists. However, direct, quantitative data on normetanephrine's binding affinity (Ki) is notably scarce in the scientific literature.

It is hypothesized that the addition of a methyl group in normetanephrine may sterically hinder its binding to adrenergic receptors, resulting in a significantly lower affinity compared to norepinephrine. While norepinephrine exhibits a broad range of affinities for different adrenergic receptor subtypes, it generally shows higher affinity for α1, α2, and β1 receptors compared to β2 receptors.[10][11]

Table 1: Comparative Binding Affinities of Norepinephrine for Adrenergic Receptor Subtypes (Hypothetical for Normetanephrine)

| Receptor Subtype | Norepinephrine Ki (nM) | Normetanephrine Ki (nM) | Reference |

| α1-Adrenergic | |||

| α1A | 1 - 10 | > 1000 (Hypothesized) | [12][13] |

| α1B | 10 - 50 | > 1000 (Hypothesized) | [12][13] |

| α1D | 5 - 20 | > 1000 (Hypothesized) | [2] |

| α2-Adrenergic | |||

| α2A | 1 - 10 | > 1000 (Hypothesized) | [6] |

| α2B | 10 - 50 | > 1000 (Hypothesized) | [6] |

| α2C | 5 - 20 | > 1000 (Hypothesized) | [6] |

| β-Adrenergic | |||

| β1 | 50 - 100 | > 10000 (Hypothesized) | [10] |

| β2 | 500 - 1000 | > 10000 (Hypothesized) | |

| β3 | ~1000 | > 10000 (Hypothesized) | [5] |

Note: The Ki values for normetanephrine are hypothetical and represent a presumed lower affinity due to structural differences. Further experimental validation is required.

Putative Role in Neuronal Signaling

Due to the presumed low affinity for adrenergic receptors, it is unlikely that normetanephrine plays a significant direct role in synaptic transmission under normal physiological conditions. However, in pathological states where normetanephrine concentrations may be significantly elevated, such as in the presence of a pheochromocytoma, its potential to weakly interact with adrenergic receptors cannot be entirely dismissed.

Downstream Signaling Pathways

Should normetanephrine bind to adrenergic receptors, it would likely activate the same downstream signaling cascades as norepinephrine, albeit with much lower efficacy.

-

α1-Adrenergic Receptors: Coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[5]

-

α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5]

-

β-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in cAMP levels and subsequent activation of protein kinase A (PKA).[5]

References

- 1. zivak.com [zivak.com]

- 2. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Norepinephrine triggers metaplasticity of LTP by increasing translation of specific mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophysiological Responses to Feedback during the Application of Abstract Rules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liquid Chromatographic Assay for Cerebrospinal Fluid Normetanephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Binding properties of alpha-1 adrenergic receptors in rat cerebral cortex: similarity to smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Racemic Normetanephrine: A Technical Guide and Review of Current Knowledge Gaps

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the pharmacokinetics and bioavailability of racemic normetanephrine. A comprehensive review of publicly available scientific literature reveals a significant data gap in this area. Research has predominantly focused on endogenous normetanephrine as a crucial biomarker for the diagnosis and monitoring of pheochromocytomas and paragangliomas. Consequently, there is a lack of studies detailing the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability of exogenously administered racemic normetanephrine.

This document synthesizes the available information on normetanephrine's metabolic pathways and analytical quantification methodologies. It also presents data on the elimination of endogenous normetanephrine, which offers some insight into its metabolic fate. By highlighting these knowledge gaps, this guide aims to provide a foundational resource for researchers and professionals in drug development who may be interested in exploring the therapeutic or pharmacological potential of racemic normetanephrine.

Metabolism of Norepinephrine to Normetanephrine

Normetanephrine is the direct metabolite of norepinephrine, a catecholamine that functions as a neurotransmitter and hormone. The conversion is a key step in the inactivation of norepinephrine.

Enzymatic Conversion Pathway

The primary enzyme responsible for the formation of normetanephrine is Catechol-O-methyltransferase (COMT).[1][2] This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the meta-hydroxyl group of norepinephrine.[1] This metabolic process occurs extraneuronally, particularly in the adrenal medulla and chromaffin cells.[1][3] The continuous intratumoral production of normetanephrine in pheochromocytomas explains its high diagnostic sensitivity for these tumors.[3][4]

Caption: Primary metabolic pathway of norepinephrine to normetanephrine.

Pharmacokinetic Profile: Current Knowledge

As previously stated, there is no direct data on the pharmacokinetics of administered racemic normetanephrine. The information below is inferred from studies on endogenous normetanephrine.

Bioavailability

No studies have been published on the oral bioavailability of normetanephrine. Its precursor, norepinephrine, has poor oral bioavailability due to extensive first-pass metabolism. It is therefore highly probable that normetanephrine would also have very low oral bioavailability.

Elimination

Studies on patients after the surgical resection of pheochromocytomas provide the most relevant data on the elimination of normetanephrine. The persistence of total metanephrines (which are predominantly sulfo-conjugated) in the plasma is longer than that of catecholamines, which contributes to their diagnostic accuracy.[5] One study noted that the half-life of free normetanephrine is estimated to be between 1 and 2 hours.

Table 1: Elimination Half-Life of Endogenous Normetanephrine

| Analyte | Estimated Half-Life | Source of Data |

| Free Normetanephrine | 1-2 hours | Post-resection of pheochromocytoma |

| Total Normetanephrine | Longer persistence than catecholamines | Post-resection of pheochromocytoma[5] |

Analytical Methodologies for Quantification

The accurate quantification of normetanephrine in biological matrices is essential for clinical diagnostics and would be a cornerstone of any pharmacokinetic study.

Table 2: Summary of Analytical Methods for Normetanephrine Quantification

| Method | Matrix | Key Features |

| LC-MS/MS | Plasma, Urine | High sensitivity and specificity; considered the gold standard.[6][7][8] |

| HPLC with Electrochemical Detection (ECD) | Plasma, Urine | Labor-intensive with potential for interferences. |

| Enzyme Immunoassay (EIA) | Plasma, Urine | Suitable for high-throughput screening but may have lower specificity.[9] |

Detailed Experimental Protocol: LC-MS/MS Quantification of Normetanephrine in Plasma

This protocol provides a detailed workflow for the quantification of normetanephrine in plasma using solid-phase extraction (SPE) followed by LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction)

-

Objective: To isolate and concentrate normetanephrine from the plasma matrix.

-

Materials: Weak cation exchange (WCX) SPE cartridges, methanol, water, 0.1% formic acid in water, 5% formic acid in acetonitrile.[10]

-

Procedure:

-

Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[10]

-

Dilute plasma samples with 0.1% formic acid in water and centrifuge.[10]

-

Load 1 mL of the diluted sample onto the SPE cartridge.[10]

-

Wash the cartridge sequentially with 1 mL of water and 1 mL of methanol.[10]

-

Elute normetanephrine with 100 µL of 5% formic acid in acetonitrile.[10]

-

2. LC-MS/MS Analysis

-

Objective: To chromatographically separate and quantify normetanephrine.

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

-

Procedure:

-

Inject the eluate from the SPE step.

-

Perform chromatographic separation using a suitable column (e.g., HILIC or C18).

-

The mobile phase typically consists of a gradient of an aqueous solution (e.g., ammonium formate in formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Detect normetanephrine and its deuterated internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

Hypothetical Experimental Design for a Pharmacokinetic Study

Given the absence of data, the following outlines a potential experimental workflow for a preclinical pharmacokinetic study of racemic normetanephrine.

Caption: A hypothetical workflow for a preclinical pharmacokinetic study.

Data Gaps and Future Directions

The most significant data gap is the complete absence of pharmacokinetic studies on exogenously administered racemic normetanephrine. Future research should focus on:

-

Preclinical Pharmacokinetic Studies: In vivo studies in animal models are necessary to determine the fundamental pharmacokinetic parameters.

-

Bioavailability Studies: Oral and intravenous administration studies are required to quantify bioavailability.

-

Stereospecific Pharmacokinetics: Investigations into the pharmacokinetics of the individual enantiomers of normetanephrine would be valuable.

-

Metabolite Identification: Characterizing the downstream metabolites of normetanephrine.

Table 3: Target Pharmacokinetic Parameters for Future Studies

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time at which Cmax is observed |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure |

| t1/2 | Elimination half-life |

| CL | Clearance, the volume of plasma cleared of the drug per unit time |

| Vd | Volume of distribution, the theoretical volume into which the drug distributes |

| F | Bioavailability, the fraction of the administered dose that reaches systemic circulation |

This table outlines the essential data to be collected in future pharmacokinetic investigations.

Conclusion

The current body of scientific literature does not contain data on the pharmacokinetics and bioavailability of racemic normetanephrine. Its role as a biomarker for catecholamine-secreting tumors has been the primary focus of research. This guide has summarized the relevant existing knowledge regarding the metabolism and analytical quantification of normetanephrine. For researchers and drug development professionals, the field is open for foundational studies to characterize the pharmacokinetic profile of this compound. Such studies will be crucial for any future exploration of its potential pharmacological applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Normetanephrine - Wikipedia [en.wikipedia.org]

- 3. Pheochromocytoma Workup: Approach Considerations, Metanephrine and Catecholamine Testing, Additional Laboratory Tests [emedicine.medscape.com]

- 4. Current Progress and Future Challenges in the Biochemical Diagnosis and Treatment of Pheochromocytomas and Paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disappearance rate of catecholamines, total metanephrines, and neuropeptide Y from the plasma of patients after resection of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of plasma free metanephrine and normetanephrine by liquid chromatography-tandem mass spectrometry for diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma and urinary metanephrines determined by an enzyme immunoassay, but not serum chromogranin A for the diagnosis of pheochromocytoma in patients with adrenal mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Mechanism of action of (+-)-Normetanephrine at a molecular level

An In-Depth Technical Guide on the Molecular Mechanism of Action of (+-)-Normetanephrine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Normetanephrine (NMN), a primary metabolite of norepinephrine (NE), is formed through the enzymatic action of catechol-O-methyltransferase (COMT).[1][2] While clinically significant as a stable biomarker for diagnosing catecholamine-secreting tumors like pheochromocytoma and paraganglioma, its direct biological activity is considerably lower than its parent catecholamine.[3][4][5] This guide delineates the molecular mechanism of action of this compound, primarily by contextualizing its interactions within the well-established framework of norepinephrine's engagement with adrenergic receptors and monoamine transporters. We present the canonical signaling pathways activated by norepinephrine, which represent the putative, albeit significantly weaker, targets of normetanephrine. Furthermore, this document provides detailed experimental protocols and workflows essential for quantifying the binding affinity and functional activity of ligands like normetanephrine at these molecular targets.

Introduction to this compound

This compound is an organic compound belonging to the methoxyphenol class and is the 3-O-methylated metabolite of norepinephrine.[2] This conversion occurs extraneuronally and within adrenal chromaffin cells, making normetanephrine a reliable indicator of catecholamine production, largely independent of the episodic release of norepinephrine itself.[4][6] Structurally, normetanephrine retains the core phenylethanolamine backbone of norepinephrine but features a methoxy group in place of the meta-hydroxyl group on the catechol ring. This modification significantly impacts its binding affinity and efficacy at adrenergic receptors. While often termed "inactive," its structural similarity to norepinephrine implies a potential for weak interactions with the same molecular targets.[4]

Primary Molecular Targets

The principal molecular targets for catecholamines like norepinephrine, and consequently the likely targets for normetanephrine, are the G protein-coupled adrenergic receptors and the norepinephrine transporter (NET).

-

Adrenergic Receptors (Adrenoceptors): These receptors are divided into two main families, α and β, each with several subtypes.

-

α-Adrenergic Receptors:

-

β-Adrenergic Receptors:

-

β1 (Gs-coupled): Predominantly in the heart, their activation increases heart rate and contractility.[7]

-

β2 (Gs-coupled): Found in the lungs and skeletal muscle, their activation leads to bronchodilation and vasodilation.[7]

-

β3 (Gs-coupled): Located in adipose tissue, their activation promotes lipolysis.[7]

-

-

-

Norepinephrine Transporter (NET): A crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling.[8] Drugs that inhibit NET can lead to increased levels of norepinephrine and, consequently, its metabolite normetanephrine.[9]

Signaling Pathways of Adrenergic Receptors

The following sections detail the canonical signaling cascades initiated by adrenoceptor activation, which provide the framework for understanding normetanephrine's potential, weak agonistic or antagonistic activities.

α1-Adrenergic Receptor: Gq-Coupled Pathway

Activation of α1-adrenoceptors by an agonist initiates a signaling cascade via the Gq alpha subunit. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] The resulting increase in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle contraction.[7][10]

Figure 1: Gq-protein coupled signaling pathway for α1-adrenergic receptors.

β-Adrenergic Receptor: Gs-Coupled Pathway

Upon agonist binding, β-adrenoceptors activate the stimulatory Gs alpha subunit. This subunit engages and activates adenylyl cyclase (AC), an enzyme embedded in the plasma membrane. Activated AC catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[7] As a second messenger, cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits. These active PKA subunits then phosphorylate a multitude of intracellular proteins on serine and threonine residues, leading to downstream effects such as increased cardiac muscle contraction or glycogenolysis.[7]

Figure 2: Gs-protein coupled signaling pathway for β-adrenergic receptors.

α2-Adrenergic Receptor: Gi-Coupled Pathway

Activation of α2-adrenoceptors leads to the engagement of the inhibitory Gi alpha subunit. This subunit directly inhibits the action of adenylyl cyclase, opposing the action of Gs-coupled receptors.[7] The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cAMP. This reduction in cAMP levels leads to lower PKA activity, thereby diminishing the phosphorylation of PKA targets. This mechanism is critical for the autoinhibitory feedback loop in presynaptic neurons, which modulates neurotransmitter release.[7]

Figure 3: Gi-protein coupled signaling pathway for α2-adrenergic receptors.

Quantitative Data

Direct quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at adrenergic receptors are not extensively documented in scientific literature, which reflects its primary role as a metabolite rather than a potent, direct-acting agonist. For context, the activity of its parent compound, norepinephrine, is well-established. Norepinephrine demonstrates high affinity for α1-adrenergic receptors and potent activity across multiple adrenoceptor subtypes.[7] The table below summarizes the type of quantitative data that would be generated through the experimental protocols described in the subsequent section.

| Parameter | Description | Typical Units | Relevance for Normetanephrine |

| Ki | Inhibition Constant: Represents the affinity of a ligand for a receptor in a competition binding assay. A lower Ki indicates higher affinity. | nM, µM | To determine the binding affinity of normetanephrine for each adrenergic receptor subtype. |

| Kd | Dissociation Constant: The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. | nM, µM | Determined in saturation binding assays using a radiolabeled form of the ligand. |

| IC50 | Half Maximal Inhibitory Concentration: The concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. | nM, µM | Used to calculate the Ki value. |

| EC50 | Half Maximal Effective Concentration: The concentration of an agonist that produces 50% of the maximal possible response. | nM, µM | To measure the functional potency of normetanephrine in activating Gs or Gq pathways. |

| Bmax | Maximum Receptor Density: Represents the total concentration of receptors in a given tissue or cell preparation. | fmol/mg protein | Determined from saturation binding experiments. |

Experimental Protocols & Workflows

To empirically determine the molecular activity of this compound, a series of standardized in-vitro pharmacological assays are required.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (normetanephrine) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[11]

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target adrenoceptor subtype are homogenized and centrifuged to isolate a membrane fraction rich in receptors. Protein concentration is quantified via a BCA or Bradford assay.[12]

-

Assay Setup: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-Prazosin for α1 receptors) and varying concentrations of unlabeled normetanephrine.[12]

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[12]

-

Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[11]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of normetanephrine. A non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[12]

References

- 1. Normetanephrine - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Normetanephrine (HMDB0000819) [hmdb.ca]

- 3. neurology.testcatalog.org [neurology.testcatalog.org]

- 4. researchgate.net [researchgate.net]

- 5. Metanephrines for Evaluating Palpitations and Flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of urinary fractionated metanephrines in the diagnosis of phaeochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drugs and Pheochromocytoma — Don't Be Fooled by Every Elevated Metanephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Norepinephrine induces Ca2+ release from intracellular stores in rat pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

The Dual Role of (+-)-Normetanephrine: A Critical Biomarker in Neuroendocrine Tumor Diagnosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(+-)-Normetanephrine, the O-methylated metabolite of norepinephrine, serves as a crucial biomarker in the diagnosis and management of specific neuroendocrine tumors (NETs). Its measurement in plasma and urine provides a powerful tool for identifying catecholamine-secreting tumors, most notably pheochromocytomas and paragangliomas (PPGLs), and has shown significant promise in the diagnosis of neuroblastoma. This technical guide provides a comprehensive overview of the role of normetanephrine as a biomarker, detailing the underlying biochemical pathways, methodologies for its detection, and its clinical utility across different types of neuroendocrine neoplasms.

While indispensable for certain NETs, it is critical to understand that the diagnostic value of normetanephrine is not universal across all neuroendocrine tumors. For instance, in gastroenteropancreatic neuroendocrine tumors (GEP-NETs), the production of catecholamines and their metabolites is a rare event, rendering normetanephrine a less effective biomarker for this diverse group of tumors. This guide will therefore delineate the specific contexts in which normetanephrine measurement is paramount and where other biomarkers take precedence.

Biochemical Pathway of Normetanephrine Production

Normetanephrine is a direct metabolite of the catecholamine norepinephrine. In neuroendocrine tumor cells, particularly those of chromaffin origin like pheochromocytomas and paragangliomas, norepinephrine is converted to normetanephrine by the enzyme catechol-O-methyltransferase (COMT). This conversion occurs within the tumor cells themselves, leading to a continuous release of normetanephrine into the bloodstream, irrespective of the episodic release of norepinephrine. This constitutive production is a key reason why normetanephrine is a more sensitive and specific biomarker for PPGLs than its parent catecholamine.

Clinical Significance in Neuroendocrine Tumors

The clinical utility of measuring normetanephrine levels varies significantly depending on the type of neuroendocrine tumor being investigated.

Pheochromocytoma and Paraganglioma (PPGL)

For PPGLs, the measurement of plasma free normetanephrine and urinary fractionated normetanephrine is the cornerstone of biochemical diagnosis. These tumors, arising from chromaffin cells of the adrenal medulla (pheochromocytoma) or extra-adrenal sympathetic ganglia (paraganglioma), frequently synthesize and secrete catecholamines. Due to the intratumoral metabolism of norepinephrine to normetanephrine by COMT, elevated levels of normetanephrine are a highly sensitive and specific indicator of these tumors.[1][2]

Neuroblastoma

Neuroblastoma, a common extracranial solid tumor in childhood, also originates from neural crest cells and can produce catecholamines. Recent studies have demonstrated that plasma and urinary normetanephrine, in conjunction with other catecholamine metabolites like 3-methoxytyramine, are valuable biomarkers for the diagnosis and monitoring of neuroblastoma.[2][3][4] Elevated normetanephrine levels can help differentiate neuroblastoma from other pediatric tumors.

Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

In contrast to PPGLs and neuroblastoma, the production of catecholamines and their metabolites is an infrequent characteristic of GEP-NETs, which include carcinoid tumors and pancreatic neuroendocrine tumors.[5] Therefore, normetanephrine is generally not a recommended biomarker for the routine diagnosis or monitoring of these tumors. For GEP-NETs, other biomarkers such as chromogranin A (CgA), serotonin, and specific peptide hormones are of greater diagnostic importance.

Quantitative Data on Normetanephrine as a Biomarker

The following tables summarize key quantitative data regarding the use of normetanephrine in the diagnosis of neuroendocrine tumors.

Table 1: Diagnostic Accuracy of Plasma Free and Urinary Fractionated Normetanephrine for Pheochromocytoma and Paraganglioma (PPGL)

| Test | Sensitivity | Specificity |

| Plasma Free Normetanephrine | 97% - 99% | 89% - 96% |

| Urinary Fractionated Normetanephrine | 97% | 98.1% |

Note: Sensitivity and specificity can vary slightly between studies and patient populations.[1][6]

Table 2: Reference Ranges for Plasma Free Normetanephrine

| Age Group | Upper Limit of Normal (nmol/L) |

| Children | 0.47 |

| Adults (<60 years) | < 0.90 |

| Adults (>60 years) | 1.05 |

Note: Age-adjusted reference ranges are crucial for accurate interpretation, as normetanephrine levels can increase with age.[7][8] It is also recommended that blood samples be drawn with the patient in a supine position to avoid postural-related increases in normetanephrine.

Table 3: Reference Ranges for 24-Hour Urinary Fractionated Normetanephrine

| Analyte | Reference Range (mcg/24 hours) |

| Normetanephrine | 50 - 800 |

Note: Reference ranges can vary depending on the analytical method and laboratory.[9]

Table 4: Diagnostic Performance of Plasma Normetanephrine in Neuroblastoma

| Test | Sensitivity | Specificity |

| Plasma Normetanephrine | 80.4% | 95.8% |

Note: When combined with 3-methoxytyramine, the diagnostic sensitivity for neuroblastoma is significantly increased.[5][10]

Experimental Protocols

Accurate measurement of normetanephrine is critical for its clinical utility. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard analytical method due to its high sensitivity and specificity.

Measurement of Plasma Free Normetanephrine by LC-MS/MS

1. Sample Collection and Processing:

-

Collect whole blood in a pre-chilled EDTA-containing tube.

-

Place the sample on ice immediately and centrifuge at 4°C within one hour of collection.

-

Separate the plasma and store at -80°C until analysis.

2. Solid-Phase Extraction (SPE):

-

Conditioning: Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Dilute 500 µL of plasma with an equal volume of a solution containing deuterated internal standards (e.g., normetanephrine-d3). Load the diluted sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of methanol to remove interfering substances.

-

Elution: Elute the normetanephrine and internal standard with 500 µL of a solution of 5% formic acid in acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) or a suitable reversed-phase column for chromatographic separation. A typical mobile phase consists of a gradient of ammonium formate in water and acetonitrile.

-

Tandem Mass Spectrometry: Operate the mass spectrometer in the positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for normetanephrine and its deuterated internal standard. A common transition for normetanephrine is m/z 166.0 → 134.0.[11]

Measurement of Urinary Fractionated Normetanephrine by LC-MS/MS

References

- 1. researchgate.net [researchgate.net]

- 2. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. mdnewsline.com [mdnewsline.com]

- 5. Plasma free metanephrines for diagnosis of neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical testing for neuroblastoma using plasma free 3-O-methyldopa, 3-methoxytyramine, and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroendocrine Neoplasms Markers [atlasantibodies.com]

- 8. Frontiers | Biomarker Landscape in Neuroendocrine Tumors With High-Grade Features: Current Knowledge and Future Perspective [frontiersin.org]

- 9. Metanephrines and Normetanephrines, Urine | MLabs [mlabs.umich.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Stereospecific Activity of Normetanephrine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Normetanephrine (NMN), a primary metabolite of norepinephrine, exists as two stereoisomers, (R)- and (S)-normetanephrine, due to a chiral center in its structure. While often considered as a single entity in clinical diagnostics, emerging evidence suggests that these isomers possess distinct pharmacological activities. This technical guide provides a comprehensive overview of the stereospecific activity of normetanephrine isomers, focusing on their differential interactions with adrenergic receptors, the resultant signaling pathways, and the experimental methodologies used to elucidate these differences. A thorough understanding of the stereospecificity of normetanephrine is crucial for accurate pharmacological studies and the development of targeted therapeutics.

Introduction

Normetanephrine is formed from norepinephrine through the action of the enzyme catechol-O-methyltransferase (COMT). The biological activity of catecholamines and their metabolites is often stereospecific, with one enantiomer exhibiting significantly higher potency than the other. For norepinephrine, the naturally occurring (-)-(R)-enantiomer is the biologically active form at adrenergic receptors. Given the structural similarity, it is highly probable that the (R)- and (S)-isomers of normetanephrine also display significant differences in their affinity and efficacy at adrenergic receptor subtypes. This guide will delve into the known and extrapolated stereospecific activities of normetanephrine isomers.

Quantitative Analysis of Stereospecific Activity

The following tables summarize the expected relative affinities and potencies. It is critical to note that these are predictive and require experimental validation.

Table 1: Predicted Stereospecific Binding Affinities (Ki) of Normetanephrine Isomers at Adrenergic Receptors

| Adrenergic Receptor Subtype | (R)-Normetanephrine Predicted Ki | (S)-Normetanephrine Predicted Ki | Rationale/Comments |

| α1-Adrenergic Receptors | |||

| α1A | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) | Based on the stereoselectivity of norepinephrine. |

| α1B | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) | Based on the stereoselectivity of norepinephrine. |

| α1D | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) | Based on the stereoselectivity of norepinephrine. |

| α2-Adrenergic Receptors | |||

| α2A | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) | (-)-Norepinephrine is significantly more potent than (+)-norepinephrine at α2A receptors. |

| α2B | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) | Based on the stereoselectivity of norepinephrine. |

| α2C | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) | Based on the stereoselectivity of norepinephrine. |

| β-Adrenergic Receptors | |||

| β1 | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) | Based on the stereoselectivity of norepinephrine. |

| β2 | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) | Based on the stereoselectivity of norepinephrine. |

| β3 | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) | Based on the stereoselectivity of norepinephrine. |

Table 2: Predicted Stereospecific Functional Potencies (EC50/IC50) of Normetanephrine Isomers at Adrenergic Receptors

| Adrenergic Receptor Subtype | Functional Assay | (R)-Normetanephrine Predicted EC50/IC50 | (S)-Normetanephrine Predicted EC50/IC50 | Rationale/Comments |

| α1-Adrenergic Receptors | Calcium Mobilization | Lower EC50 (Higher Potency) | Higher EC50 (Lower Potency) | α1 receptors are Gq-coupled, leading to increased intracellular calcium. |

| α2-Adrenergic Receptors | cAMP Inhibition | Lower IC50 (Higher Potency) | Higher IC50 (Lower Potency) | α2 receptors are Gi-coupled, leading to inhibition of adenylyl cyclase. |

| β-Adrenergic Receptors | cAMP Accumulation | Lower EC50 (Higher Potency) | Higher EC50 (Lower Potency) | β receptors are Gs-coupled, leading to stimulation of adenylyl cyclase. |

Signaling Pathways

Adrenergic receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. The stereoisomers of normetanephrine are expected to differentially activate these pathways based on their affinity for the specific receptor subtypes.

-

α1-Adrenergic Receptors (Gq-coupled): Activation of α1-receptors by an agonist leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

α1-Adrenergic Receptor Signaling Pathway

-

α2-Adrenergic Receptors (Gi-coupled): Agonist binding to α2-receptors leads to the activation of an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic AMP (cAMP) and reduced activation of protein kinase A (PKA).

α2-Adrenergic Receptor Signaling Pathway

-

β-Adrenergic Receptors (Gs-coupled): Upon agonist binding, β-receptors activate a stimulatory G-protein (Gs), which stimulates adenylyl cyclase to increase the production of cAMP from ATP. Elevated cAMP levels lead to the activation of PKA and subsequent phosphorylation of downstream targets.

β-Adrenergic Receptor Signaling Pathway

Experimental Protocols

To experimentally determine the stereospecific activity of normetanephrine isomers, a series of well-established assays can be employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of the normetanephrine isomers for different adrenergic receptor subtypes.

-

Objective: To quantify the affinity of (R)- and (S)-normetanephrine for α1, α2, and β-adrenergic receptors.

-

Materials:

-

Cell membranes expressing a high density of the desired adrenergic receptor subtype (e.g., from transfected cell lines like HEK293 or CHO).

-

A radiolabeled antagonist with high affinity for the receptor of interest (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β).

-

(R)- and (S)-normetanephrine standards.

-

Incubation buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Methodology:

-

Competition Binding: A fixed concentration of the radiolabeled antagonist and cell membranes are incubated with increasing concentrations of unlabeled (R)- or (S)-normetanephrine.

-

Incubation: The mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the normetanephrine isomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Functional Assays

Functional assays measure the biological response elicited by the normetanephrine isomers, providing information on their potency (EC50 or IC50) and efficacy.

-

Objective: To determine the potency of normetanephrine isomers at β-adrenergic (cAMP accumulation) and α2-adrenergic (cAMP inhibition) receptors.

-

Materials:

-

Intact cells expressing the desired receptor subtype.

-

(R)- and (S)-normetanephrine standards.

-

Forskolin (to stimulate adenylyl cyclase in inhibition assays).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

-

-

Methodology:

-

Cell Seeding: Cells are seeded in a multi-well plate.

-

Pre-treatment: For inhibition assays, cells are pre-treated with forskolin.

-

Stimulation: Cells are incubated with increasing concentrations of (R)- or (S)-normetanephrine.

-

Lysis: The cells are lysed to release intracellular cAMP.

-

Quantification: The amount of cAMP is measured using a competitive immunoassay format.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for stimulation) or IC50 (for inhibition) values.

-

-

Objective: To determine the potency of normetanephrine isomers at α1-adrenergic receptors.

-

Materials:

-

Intact cells expressing the α1-adrenergic receptor.

-

(R)- and (S)-normetanephrine standards.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A fluorescence plate reader with an injection system.

-

-

Methodology:

-

Cell Loading: Cells are loaded with the calcium-sensitive dye.

-

Baseline Measurement: A baseline fluorescence reading is taken.

-

Agonist Injection: Increasing concentrations of (R)- or (S)-normetanephrine are injected into the wells.

-

Fluorescence Monitoring: The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.

-

Data Analysis: Dose-response curves are constructed to determine the EC50 values.

-

Functional Assay Workflows

Conclusion

The stereospecific activity of normetanephrine isomers is a critical aspect of their pharmacology that warrants further investigation. Based on the well-established stereoselectivity of norepinephrine, it is strongly hypothesized that (R)-normetanephrine is the more potent isomer at adrenergic receptors. This guide has outlined the predicted differential activities, the underlying signaling pathways, and the detailed experimental protocols required to definitively characterize the stereospecificity of normetanephrine. Such data will be invaluable for researchers in pharmacology and drug development, enabling a more precise understanding of the physiological roles of these endogenous metabolites and facilitating the design of more selective and effective therapeutic agents. The generation of robust quantitative data for both (R)- and (S)-normetanephrine at all adrenergic receptor subtypes is a key area for future research.

Endogenous vs. Exogenous Normetanephrine: A Technical Guide for Researchers

An In-depth Examination of Physiological Effects, Signaling Pathways, and Experimental Methodologies

Normetanephrine (NMN), a metabolite of the neurotransmitter norepinephrine, has garnered significant attention in clinical diagnostics, primarily as a biomarker for pheochromocytoma and paraganglioma. However, the distinction between the physiological implications of endogenous NMN and the effects of exogenously administered NMN is a subject of nuanced scientific inquiry. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delineating the current understanding of normetanephrine's role as both a biological marker and a potential, albeit weak, pharmacological agent.

Endogenous Normetanephrine: A Key Biomarker

Endogenous normetanephrine is produced through the action of the enzyme catechol-O-methyltransferase (COMT) on norepinephrine.[1][2] Under normal physiological conditions, it is present in plasma and urine in low concentrations. Its primary clinical significance lies in its utility as a highly sensitive and specific biomarker for the diagnosis of pheochromocytomas and paragangliomas, catecholamine-secreting tumors.[3][4] Elevated levels of endogenous normetanephrine are a hallmark of these conditions.[5]

Physiological Concentrations and Pathological Variations

The concentration of endogenous normetanephrine can vary based on physiological state and the presence of disease. The following tables summarize quantitative data on plasma and urinary normetanephrine levels in different populations.

Table 1: Plasma Normetanephrine Concentrations

| Population | Condition | Mean Concentration (pg/mL) | Upper Limit of Normal (pg/mL) | Citation(s) |

| Healthy Adults (supine) | Normal | Varies by study | ~112 - 148 | [5][6] |

| Patients with Pheochromocytoma | Pathological | Significantly elevated (e.g., >5000) | N/A | [4][5] |

| Hypertensive Diabetic Patients (post-exercise) | Pathological | ~2156 (AUC) | N/A | [7] |

Table 2: Urinary Normetanephrine Excretion

| Population | Condition | Mean Excretion (µ g/24h ) | Upper Limit of Normal (µ g/24h ) | Citation(s) |

| Healthy Adults | Normal | Varies by study | ~800 | [8] |

| Patients with Pheochromocytoma | Pathological | Significantly elevated (e.g., >1000) | N/A | [9] |

Correlation with Cardiovascular and Metabolic Conditions

Recent research has explored the association between elevated endogenous normetanephrine levels and various cardiometabolic risk factors, even in the absence of pheochromocytoma. Studies have shown a significant association between higher urinary normetanephrine levels and hypertensive cardiomyopathy and metabolic syndrome.[8][10] This suggests that while normetanephrine itself is considered largely inactive, its levels may reflect an overactive sympathetic nervous system, which in turn contributes to cardiovascular pathology. One study found that elevated levels of all metanephrines, including normetanephrine, were associated with subclinical myocardial injury in patients with pheochromocytoma and paraganglioma.[11]

Exogenous Normetanephrine: Unraveling the Physiological Effects

The direct physiological effects of exogenously administered normetanephrine are not as extensively documented as its role as a biomarker. Historical and limited animal studies suggest that it is not completely devoid of biological activity, although it is significantly less potent than its precursor, norepinephrine.

Central Nervous System Effects

A 1975 study on rats demonstrated that intraventricular administration of normetanephrine elicited behavioral changes, indicating that it can have central nervous system effects.[12] The specific nature and potency of these effects compared to other catecholamines require further investigation.

Cardiovascular and Other Systemic Effects

While detailed quantitative data from human infusion studies are scarce, the prevailing view is that normetanephrine has weak sympathomimetic activity. It is considered a biologically inactive metabolite of norepinephrine.[3] Its pressor (blood pressure-increasing) effects are substantially less potent than those of norepinephrine. The physiological responses to exogenous normetanephrine are likely mediated by weak interactions with adrenergic receptors.

Signaling Pathways

The physiological effects of catecholamines are mediated through their interaction with adrenergic receptors, which are G protein-coupled receptors. Norepinephrine, the precursor to normetanephrine, acts on both α- and β-adrenergic receptors.[13][14] While normetanephrine's binding affinity for these receptors is considered low, any direct physiological effects would likely be mediated through these same pathways.

Experimental Protocols

Accurate measurement of normetanephrine is crucial for its clinical application. The two primary methods for quantifying normetanephrine in biological samples are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantification of Plasma Normetanephrine by LC-MS/MS

LC-MS/MS is the gold standard for accurate and sensitive quantification of normetanephrine in plasma.

Sample Preparation (Solid-Phase Extraction - SPE):

-

To a 0.5 mL plasma sample, add an internal standard (e.g., deuterated normetanephrine).

-

Add 0.5 mL of ammonium phosphate buffer.

-

Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of the buffer.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge sequentially with 1 mL of water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile.

-

Elute the analytes with 2 x 250 µL of 2% formic acid in acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 0.2% formic acid in water for LC-MS/MS analysis.[15]

LC-MS/MS Analysis:

-

Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal retention of the polar normetanephrine molecule.

-

Mobile Phase: A gradient of ammonium formate in water and acetonitrile is typically used.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Quantification of Urinary Normetanephrine by ELISA

ELISA provides a high-throughput method for measuring total normetanephrine in urine.

Sample Preparation and Hydrolysis:

-

Collect a 24-hour urine specimen in a container with 10-15 mL of 6 M HCl as a preservative.[16]

-

Pipette 10 µL of urine sample, standards, and controls into respective hydrolysis tubes.

-

Add 100 µL of 0.1 M HCl to each tube.

-

Seal the tubes and hydrolyze at 90°C for 30 minutes to deconjugate the normetanephrine metabolites.[10]

-

Cool the tubes to room temperature.

Acylation and ELISA Procedure:

-

Add 10 µL of Acylation Reagent to each tube and incubate for 15 minutes at room temperature.

-

Add 500 µL of distilled water to each tube.

-

Pipette 20 µL of the acylated samples, standards, and controls into the wells of the normetanephrine-coated microtiter plate.

-

Add 50 µL of Normetanephrine Antiserum to each well.

-

Incubate for 1 hour at room temperature on an orbital shaker.

-

Wash the wells multiple times with wash buffer.

-

Add 100 µL of Enzyme Conjugate to each well and incubate for 20 minutes.

-

Wash the wells again.

-

Add 100 µL of substrate solution and incubate for 20-25 minutes.

-

Stop the reaction with 100 µL of Stop Solution.

-

Read the optical density at 450 nm.[10] The concentration is inversely proportional to the color intensity.

Conclusion

The physiological narrative of normetanephrine is one of duality. Endogenously, it serves as a crucial and reliable biomarker, with elevated levels providing a strong indication of catecholamine-secreting tumors and potentially reflecting heightened sympathetic nervous system activity contributing to cardiovascular and metabolic disease. Exogenously, its direct physiological effects appear to be minimal, possessing only a fraction of the potency of its precursor, norepinephrine. For researchers and clinicians, this distinction is paramount. While the measurement of endogenous normetanephrine is a cornerstone of endocrine diagnostics, the pharmacological application of exogenous normetanephrine remains an area with limited exploration and currently, no clinical utility. Future research may further elucidate any subtle, direct physiological roles of normetanephrine, but its present value is firmly established in the realm of diagnostics.

References

- 1. scielo.br [scielo.br]

- 2. Normetanephrine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Metanephrines for Evaluating Palpitations and Flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. novamedline.com [novamedline.com]

- 6. [Plasma normetanephrine and metanephrine levels and their relationship to norepinephrine and epinephrine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Normetanephrine (HMDB0000819) [hmdb.ca]

- 8. Metanephrines and Normetanephrines, Urine | MLabs [mlabs.umich.edu]

- 9. The effects of norepinephrine on myocardial biology: implications for the therapy of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. weldonbiotech.com [weldonbiotech.com]

- 11. Metanephrine and normetanephrine associated with subclinical myocardial injuries in pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Actions and physiological importance of metanephrine and normetanephrine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. Epinephrine vs. Norepinephrine: Function, Uses & More [healthline.com]

- 15. agilent.com [agilent.com]

- 16. eaglebio.com [eaglebio.com]

An In-depth Technical Guide to Normetanephrine Metabolism in Different Animal Research Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of normetanephrine (NMN) metabolism across various preclinical animal models. Normetanephrine, a key metabolite of norepinephrine, serves as a critical biomarker for assessing sympathetic nervous system activity and is integral to research in hypertension, heart failure, and neuroendocrine tumors.[1] Understanding its metabolic fate in different species is paramount for the accurate interpretation of preclinical data and its translation to human clinical applications.

Core Concepts in Normetanephrine Metabolism

Normetanephrine is the product of the O-methylation of norepinephrine, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[2] This process is a major pathway for the inactivation of circulating catecholamines.[3] Subsequently, normetanephrine can be further metabolized by monoamine oxidase (MAO) to form 3-methoxy-4-hydroxymandelic acid (VMA) or reduced to 3-methoxy-4-hydroxyphenylglycol (MHPG).[3][4] These metabolites are often conjugated with sulfate or glucuronic acid before excretion. The interplay between COMT and MAO activities, as well as the predominant conjugation pathways, can vary significantly between species, impacting the pharmacokinetic profile of normetanephrine.

Quantitative Analysis of Normetanephrine Metabolism

The following tables summarize key quantitative data on normetanephrine metabolism in commonly used animal research models. These values are essential for comparative analysis and for designing pharmacokinetic and pharmacodynamic studies.

Table 1: Baseline Plasma Normetanephrine Concentrations in Animal Models

| Animal Model | Strain/Breed | Normetanephrine Concentration | Analytical Method |

| Rat | Wistar Kyoto (Control) | 535 ± 109 pg/mL | Not Specified |

| Dog | Healthy (Median [Range]) | 2.54 [1.59-4.17] nmol/L | LC-MS/MS |

| Dog | Healthy (Median [Range]) | 3.30 [1.30-10.10] nmol/L (Nonadrenal disease) | LC-MS/MS |

| Mouse | Healthy (Control, Geometric Mean) | 29.1 nmol/L | Not Specified |

| Mouse | Neuroblastoma-PDX (Geometric Mean) | 55.4 nmol/L | Not Specified |

Data compiled from multiple sources. It is important to note that values can be influenced by factors such as the specific strain, age, sex, and housing conditions of the animals, as well as the analytical method used.[1]

Table 2: Pharmacokinetic Parameters of Normetanephrine in Animal Models

| Animal Model | Parameter | Value | Tissue/Fluid | Notes |

| Rat | Half-life (t½) | ~12 minutes (initial phase) | Brain | Following intracisternal injection.[4] |

| Rat | Half-life (t½) | 7 hours (later phase) | Brain | Following intracisternal injection.[4] |

| Rat | Half-life (t½) | 2.4 hours | Brain | With MAO inhibition.[4] |

Metabolic Pathways and Experimental Workflows

Visualizing the metabolic cascade and the typical experimental procedures for normetanephrine analysis is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these processes.

Normetanephrine Metabolic Pathway

The metabolism of norepinephrine to normetanephrine and its subsequent breakdown products is a multi-enzyme process.

Caption: Metabolic pathway of norepinephrine to normetanephrine and subsequent breakdown.

Experimental Workflow for Plasma Normetanephrine Analysis

A typical workflow for the analysis of normetanephrine in plasma samples using LC-MS/MS is depicted below.

Caption: A typical workflow for preclinical plasma normetanephrine analysis.

Detailed Experimental Protocols

Accurate quantification of normetanephrine is critical. The two most common analytical methods are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[1]

Protocol 1: Quantification of Normetanephrine in Rodent Plasma by LC-MS/MS

This protocol provides a general method for the analysis of normetanephrine in rodent plasma.[1] Optimization may be required based on specific instrumentation and reagents.

1. Materials and Reagents:

-

Normetanephrine and stable isotope-labeled internal standard (e.g., Normetanephrine-d3)

-

LC-MS/MS system

-

Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE) cartridges

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Rodent plasma collected with EDTA or heparin as an anticoagulant

2. Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add the internal standard solution.

-

Condition the WCX SPE cartridge with methanol followed by ultrapure water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with water, followed by a methanol/acetonitrile wash.

-

Elute the analytes with a solution of 5% formic acid in a methanol/acetonitrile mixture.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the sample in the mobile phase for LC-MS/MS analysis.[1]

3. LC-MS/MS Analysis:

-

LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining the polar normetanephrine molecule.

-

Mobile Phase A: Ammonium formate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and gradually increasing the aqueous phase.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for normetanephrine and its internal standard.[1]

4. Data Analysis:

-

Quantify normetanephrine by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using standards of known concentrations to determine the concentration in the unknown samples.[1]

Protocol 2: Quantification of Normetanephrine in Rodent Urine by ELISA

This protocol is based on commercially available competitive ELISA kits. Always refer to the specific kit insert for detailed instructions.[1]

1. Materials and Reagents:

-

Commercial Normetanephrine ELISA kit (includes microplate pre-coated with anti-normetanephrine antibody, normetanephrine standards, controls, enzyme conjugate, substrate, and stop solution)

-

Rodent urine collected over a 24-hour period in a metabolic cage. Acidification of the collection tube is often recommended to preserve catecholamines.

-

Microplate reader

2. Sample Preparation:

-

Thaw urine samples to room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

Most kits require a hydrolysis and acylation step to convert normetanephrine to a derivative that can be recognized by the antibody. Follow the kit's specific instructions for these steps.

3. ELISA Procedure:

-

Add standards, controls, and prepared urine samples to the appropriate wells of the microplate.

-

Add the normetanephrine antiserum to each well.

-

Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding.

-

Wash the plate multiple times to remove unbound reagents.

-

Add the enzyme-conjugated secondary antibody and incubate.

-

Wash the plate again.

-

Add the substrate solution and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of normetanephrine in the sample.[1]

-

Add the stop solution to terminate the reaction.[1]

4. Data Analysis:

-

Read the absorbance of each well using a microplate reader at the specified wavelength (usually 450 nm).

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of normetanephrine in the samples by interpolating their absorbance values on the standard curve.

-

Urine normetanephrine levels are often normalized to creatinine excretion to account for variations in urine volume. Therefore, a separate assay for creatinine concentration in the urine samples is recommended.[1]

Species-Specific Considerations

Significant species-specific differences exist in normetanephrine metabolism, which can have profound implications for drug development.

-

Rats: In the rat brain, normetanephrine is rapidly metabolized, primarily by monoamine oxidase.[4] The major metabolite is the sulfate conjugate of 3-methoxy-4-hydroxyphenylglycol (MHPG-SO4).[4]

-

Mice: Murine plasma shows a higher proportion of glucuronidated forms of metanephrines compared to human plasma, where sulfonation is the predominant pathway.[5] This suggests that for accurate quantification in mice, a deconjugation step with glucuronidase is necessary.[5]

-

Dogs: Measurement of plasma-free normetanephrine has shown excellent sensitivity and specificity for the diagnosis of pheochromocytoma in dogs.[6] Urinary normetanephrine measurement is also considered a valuable diagnostic tool in this species.[7][8]

-

Non-Human Primates: While detailed pharmacokinetic data for normetanephrine in non-human primates is limited in publicly available literature, they are considered a crucial translational model due to their physiological similarities to humans. Global metabolic profiling in rhesus monkeys has been used to study the impact of maternal immune activation on offspring metabolism, highlighting the utility of this model in complex metabolic research.[9]

Conclusion

The study of normetanephrine metabolism in preclinical animal models is a complex but essential aspect of drug development and physiological research. A thorough understanding of the analytical methodologies, baseline physiological levels, pharmacokinetic parameters, and, most importantly, the species-specific differences in metabolic pathways is critical for the successful translation of preclinical findings to human health. This guide provides a foundational resource for researchers, with the acknowledgment that specific experimental conditions and the choice of animal model should be carefully considered based on the scientific question at hand.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. eaglebio.com [eaglebio.com]

- 3. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. novamedline.com [novamedline.com]

- 6. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 7. weldonbiotech.com [weldonbiotech.com]

- 8. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Plasma-free metanephrine and free normetanephrine measurement for the diagnosis of pheochromocytoma in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Plasma Free Normetanephrine using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasma free normetanephrine is a crucial biomarker for the diagnosis and management of pheochromocytomas and paragangliomas.[1][2] Accurate and sensitive quantification is paramount for clinical research and drug development. This application note provides a detailed protocol for the quantification of free normetanephrine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a method offering high sensitivity and specificity.[1][3] The protocol is based on established methodologies and includes comprehensive data on performance characteristics.

Experimental Protocols

This section details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of plasma free normetanephrine.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique to isolate and concentrate normetanephrine from the complex plasma matrix.[4] A common approach involves weak cation exchange (WCX) SPE.[1][5]

Materials:

-

Weak Cation Exchange (WCX) SPE cartridges (e.g., Strata-X-CW or Oasis WCX)[1]

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Internal Standard (IS): d3-Normetanephrine[6]

-

Plasma samples collected in EDTA tubes, promptly cooled.[1]

Procedure:

-

Sample Pre-treatment: To 0.5 mL of plasma, add 50 µL of the internal standard mix and 0.5 mL of 10 mM NH4H2PO4 buffer (pH 6.5).[7]

-

Cartridge Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of 10 mM NH4H2PO4 buffer (pH 6.5).[7]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge sequentially with 1 mL of water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile.[5][7] This step helps in removing interfering substances.

-

Elution: Elute the analyte and internal standard with 2 x 50 µL of 2% (v/v) formic acid in acetonitrile into a collection plate or vial.[5]

-

Evaporation and Reconstitution: The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable volume of the initial mobile phase.

Alternative Sample Preparation: Protein Precipitation

For a simpler, high-throughput approach, protein precipitation can be employed.[8]

Materials:

-